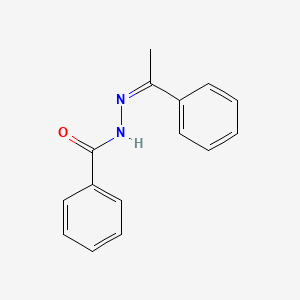
(Z)-N'-(1-Phenylethylidene)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N’-(1-Phenylethylidene)benzohydrazide is an organic compound that belongs to the class of hydrazides. It is characterized by the presence of a hydrazone functional group, which is formed by the condensation of a hydrazide with an aldehyde or ketone. This compound exhibits E/Z isomerism due to the presence of a double bond in its structure, with the (Z)-isomer being one of the possible configurations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-(1-Phenylethylidene)benzohydrazide typically involves the reaction of benzohydrazide with acetophenone under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the condensation process. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of (Z)-N’-(1-Phenylethylidene)benzohydrazide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography can be used to obtain the compound in high purity.
化学反应分析
Types of Reactions
(Z)-N’-(1-Phenylethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in the formation of various substituted hydrazones.
科学研究应用
(Z)-N’-(1-Phenylethylidene)benzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazone derivatives.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (Z)-N’-(1-Phenylethylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Benzohydrazide: A precursor in the synthesis of (Z)-N’-(1-Phenylethylidene)benzohydrazide.
Acetophenone: Another precursor used in the synthesis.
Other Hydrazones: Compounds with similar hydrazone functional groups, such as (E)-N’-(1-Phenylethylidene)benzohydrazide.
Uniqueness
(Z)-N’-(1-Phenylethylidene)benzohydrazide is unique due to its specific E/Z isomerism and the presence of both phenyl and ethylidene groups. This structural configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
CAS 编号 |
1219-41-6 |
|---|---|
分子式 |
C15H14N2O |
分子量 |
238.28 g/mol |
IUPAC 名称 |
N-[(Z)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18)/b16-12- |
InChI 键 |
HAUVWRQIVOPGOE-VBKFSLOCSA-N |
手性 SMILES |
C/C(=N/NC(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
规范 SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


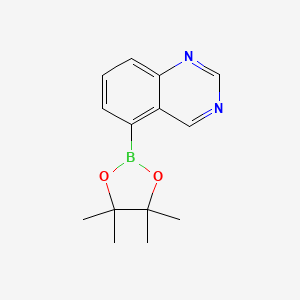
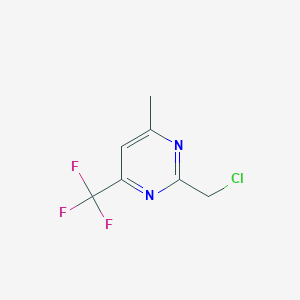

![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
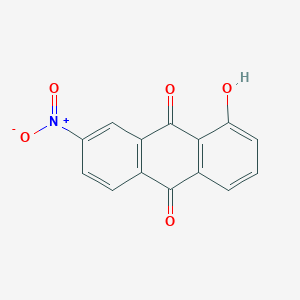
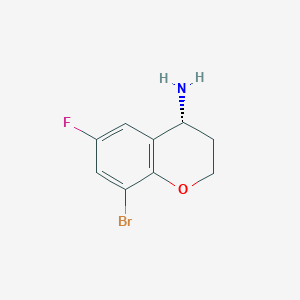


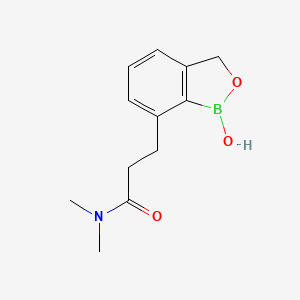

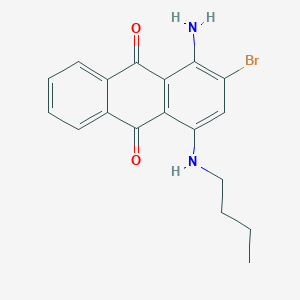
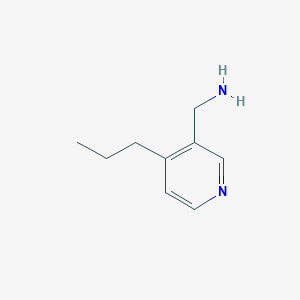
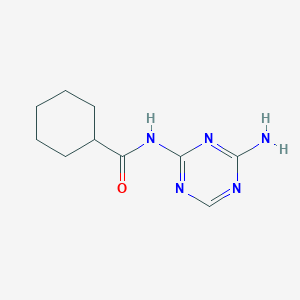
![2-{[4-(Phenylsulfanyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}benzoic acid](/img/structure/B13133504.png)
